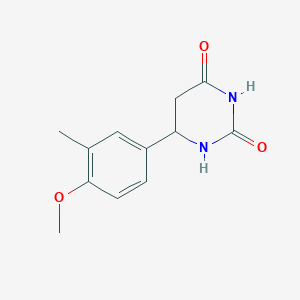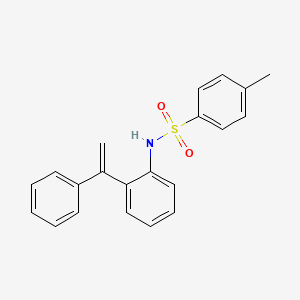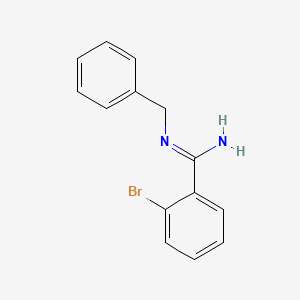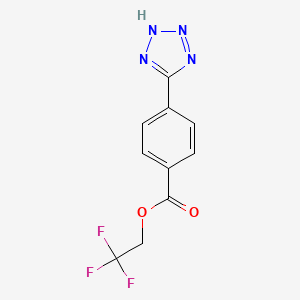![molecular formula C9H8O4 B12517244 1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B12517244.png)
1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one is an organic compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol This compound is characterized by the presence of a hydroxybenzo[d][1,3]dioxole moiety, which is a fused ring system containing both benzene and dioxole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one typically involves the use of starting materials such as 4-hydroxybenzaldehyde and 1,3-dioxolane. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with 1,3-dioxolane in the presence of an acid catalyst, followed by oxidation to yield the desired product . The reaction conditions often include refluxing the reaction mixture in a suitable solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The compound is typically purified by recrystallization or chromatography techniques to remove any impurities .
化学反応の分析
Types of Reactions
1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
科学的研究の応用
1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of 1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes involved in cell proliferation . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)ethan-1-one: Similar structure but lacks the hydroxy group.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Contains an alcohol group instead of a ketone.
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one: Longer carbon chain.
Uniqueness
1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one is unique due to the presence of both a hydroxy group and a dioxole ring system, which contribute to its distinct chemical reactivity and potential biological activities. The hydroxy group enhances its solubility and ability to form hydrogen bonds, while the dioxole ring system provides structural stability and rigidity .
特性
分子式 |
C9H8O4 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
1-(4-hydroxy-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C9H8O4/c1-5(10)6-2-3-7-9(8(6)11)13-4-12-7/h2-3,11H,4H2,1H3 |
InChIキー |
BCJOWOMWXPBDQF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C2=C(C=C1)OCO2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12517162.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12517164.png)
![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)
![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)
![1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12517192.png)
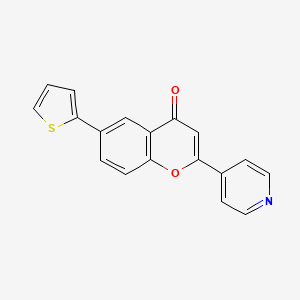
![3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate](/img/structure/B12517199.png)
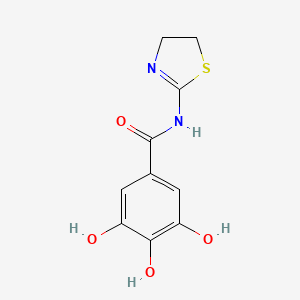
![zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride](/img/structure/B12517211.png)
